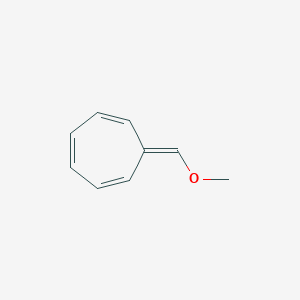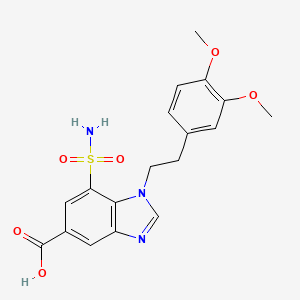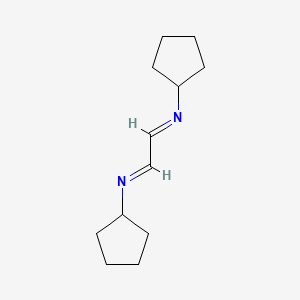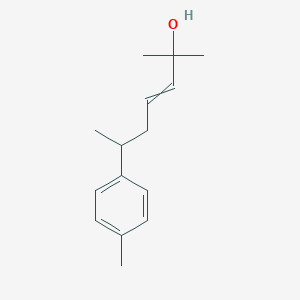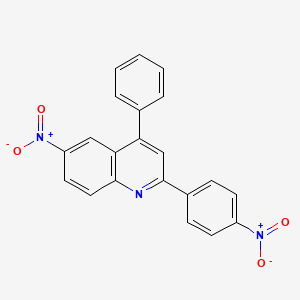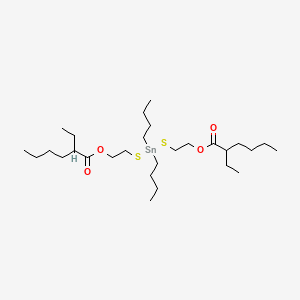
Benzoic acid--(trifluorosilyl)methanol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid–(trifluorosilyl)methanol (1/1) is a unique compound that combines the properties of benzoic acid and trifluorosilyl methanol Benzoic acid is a well-known aromatic carboxylic acid, while trifluorosilyl methanol is a silicon-containing alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–(trifluorosilyl)methanol (1/1) typically involves the reaction of benzoic acid with trifluorosilyl methanol under controlled conditions. One common method is to use a condensation reaction, where benzoic acid is reacted with trifluorosilyl methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of benzoic acid–(trifluorosilyl)methanol (1/1) may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
Benzoic acid–(trifluorosilyl)methanol (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitrobenzoic acid, halobenzoic acid, sulfonated benzoic acid.
科学的研究の応用
Benzoic acid–(trifluorosilyl)methanol (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of benzoic acid–(trifluorosilyl)methanol (1/1) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can inhibit or activate certain biochemical pathways.
Disrupting cell membranes: This can lead to antimicrobial or antifungal effects.
Modulating gene expression: This can influence cellular processes and responses.
類似化合物との比較
Benzoic acid–(trifluorosilyl)methanol (1/1) can be compared with other similar compounds, such as:
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Trifluorosilyl methanol: A silicon-containing alcohol with unique chemical properties.
Salicylic acid: An aromatic carboxylic acid with anti-inflammatory and antimicrobial properties.
4-(Trifluoromethyl)benzoic acid: A benzoic acid derivative with a trifluoromethyl group, known for its antifungal activity.
The uniqueness of benzoic acid–(trifluorosilyl)methanol (1/1) lies in its combination of benzoic acid and trifluorosilyl methanol, which imparts distinct chemical and biological properties not found in the individual components.
特性
CAS番号 |
73303-94-3 |
|---|---|
分子式 |
C8H9F3O3Si |
分子量 |
238.23 g/mol |
IUPAC名 |
benzoic acid;trifluorosilylmethanol |
InChI |
InChI=1S/C7H6O2.CH3F3OSi/c8-7(9)6-4-2-1-3-5-6;2-6(3,4)1-5/h1-5H,(H,8,9);5H,1H2 |
InChIキー |
LLCVDDNCQXCINT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)O.C(O)[Si](F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



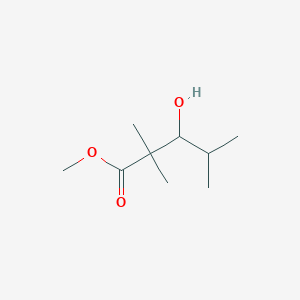

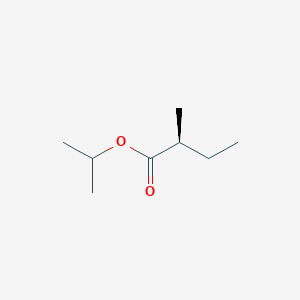
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
